molecular formula C11H13ClO3 B8649078 Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate

Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate

Cat. No.: B8649078
M. Wt: 228.67 g/mol
InChI Key: UPXAQVNZWXXFFX-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a chloro and hydroxy group on the phenyl ring, along with a propionic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate typically involves the esterification of 3-(2-Chloro-5-hydroxy-phenyl)-propionic acid. This can be achieved through the reaction of the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(2-Chloro-5-oxo-phenyl)-propionic acid ethyl ester.

    Reduction: 3-(2-Chloro-5-hydroxy-phenyl)-propanol.

    Substitution: 3-(2-Amino-5-hydroxy-phenyl)-propionic acid ethyl ester.

Scientific Research Applications

Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-hydroxy-phenyl)-propionic acid ethyl ester
  • 3-(2-Bromo-5-hydroxy-phenyl)-propionic acid ethyl ester
  • 3-(2-Chloro-5-methoxy-phenyl)-propionic acid ethyl ester

Uniqueness

Ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 3-(2-chloro-5-hydroxyphenyl)propanoate

InChI

InChI=1S/C11H13ClO3/c1-2-15-11(14)6-3-8-7-9(13)4-5-10(8)12/h4-5,7,13H,2-3,6H2,1H3

InChI Key

UPXAQVNZWXXFFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=CC(=C1)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 3-(3-hydroxy-phenyl)-propionic acid ethyl ester (1.0 g, 5.15 mmol) in diethyl ether (50 ml) was added sulfuryl chloride (0.493 mL, 6.18 mmol). After 2.5 h at 0° C., the reaction was quenched with sat. sodium carbonate (50 ml). The aqueous layer was extracted with ethyl acetate. The organic portions were combined and dried with magnesium sulfate. The solvent was removed in vacuo to afford crude product, which was purified by column chromatography (10% ethyl acetate/hexanes). The title compound was obtained as colorless oil (0.73 g, yield 62%): 1H NMR (CDCl3) δ 6.96 (d, J=10.1 Hz, 1H); 6.54 (d, J=2.97 Hz, 1H); 6.46 (dd, J=8.6, 3.0 Hz, 1H); 3.96 (dd, J=12.5 5.3 Hz, 2H); 2.82-2.78 (m, 2H); 1.08-1.00 (m, 3H).
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1 g
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0.493 mL
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50 mL
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Synthesis routes and methods II

Procedure details

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